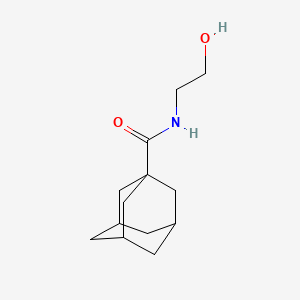

N-(2-hydroxyethyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTQULFFWFZCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365510 | |

| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78743-65-4 | |

| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-hydroxyethyl)adamantane-1-carboxamide synthesis from adamantane-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide from Adamantane-1-carboxylic Acid

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in drug design, known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The formation of an amide bond is a cornerstone of synthetic chemistry, and this guide details a robust and efficient protocol for coupling adamantane-1-carboxylic acid with 2-aminoethanol (ethanolamine). We will explore the mechanistic underpinnings of carbodiimide-mediated coupling reactions, provide a detailed, step-by-step experimental protocol, discuss methods for purification and characterization, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, the smallest diamondoid hydrocarbon, possesses a unique combination of structural and physicochemical properties that make it highly attractive for medicinal chemistry.[2][4] Its rigid, three-dimensional structure can orient functional groups in precise vectors to optimize interactions with biological targets like ion channels and enzymes.[2] Furthermore, the high lipophilicity of the adamantane cage can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the blood-brain barrier.[2][3] Since the discovery of the antiviral activity of amantadine in the 1960s, numerous adamantane-containing drugs have been developed to treat a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[1][2][5]

The synthesis of adamantane derivatives, particularly amides, is a key strategy for exploring new chemical space. Amide bonds are prevalent in pharmaceuticals and natural products, and their formation is one of the most frequently performed reactions in drug discovery.[6][7] This guide focuses on the synthesis of this compound, a derivative that combines the bulky adamantane core with a hydrophilic hydroxyethyl side chain, creating a molecule with amphiphilic character.

Synthetic Strategy and Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the loss of a water molecule, conditions that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. The most common and versatile method for this activation is the use of carbodiimide coupling reagents.[6][8]

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[8] The general mechanism involves two key steps:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group of adamantane-1-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.[6][9]

-

Nucleophilic Attack by the Amine: The primary amine of ethanolamine attacks the carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).[8]

The Role of Additives and Potential Side Reactions

A significant challenge in carbodiimide chemistry is the potential for the O-acylisourea intermediate to undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[9][10] This side reaction consumes the activated acid and reduces the overall yield of the desired amide.

To suppress this side reaction and improve reaction efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, semi-stable active ester (e.g., an NHS-ester). This new intermediate is less prone to rearrangement but readily reacts with the amine to form the final amide product.[7][8]

The overall synthetic pathway is visualized below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Appropriate scaling may be required for different quantities. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | 10.0 | 1.80 g |

| 2-Aminoethanol (Ethanolamine) | C₂H₇NO | 61.08 | 12.0 | 0.73 g (0.72 mL) |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 15.0 | 2.88 g |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 15.0 | 1.73 g |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | - | ~300 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | - | - | ~150 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | - | ~100 mL |

| Saturated Sodium Chloride (Brine) | NaCl | - | - | ~100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | As needed |

Step-by-Step Procedure

The overall workflow from reaction setup to final product isolation is outlined below.

Sources

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 5. jchr.org [jchr.org]

- 6. nbinno.com [nbinno.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(2-hydroxyethyl)adamantane-1-carboxamide: A Technical Guide

Introduction

N-(2-hydroxyethyl)adamantane-1-carboxamide is a fascinating molecule that marries the rigid, lipophilic adamantane cage with a hydrophilic hydroxyethyl amide side chain. This unique combination of properties makes it a compound of significant interest in medicinal chemistry and materials science, where the adamantane moiety is often employed to modulate pharmacokinetics or confer specific physical properties. A thorough understanding of its structural and electronic characteristics is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into its molecular architecture and physicochemical behavior. The protocols and interpretations presented herein are grounded in established scientific principles and data from closely related adamantane derivatives, ensuring a robust and reliable analytical framework for researchers in the field.

Molecular Structure and Logic of Analysis

The structural features of this compound dictate its spectroscopic signature. The molecule can be deconstructed into three key components for analysis: the adamantane cage, the amide linkage, and the hydroxyethyl tail. Each of these fragments will exhibit characteristic signals in the NMR, IR, and mass spectra, and their interplay will provide a complete picture of the molecule.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in resolving the N-H and O-H proton signals which might otherwise undergo rapid exchange. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, which is particularly important for resolving the complex proton signals of the adamantane cage.[1]

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[1]

-

¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the adamantane cage, the amide proton, and the hydroxyethyl chain. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantane Hδ | ~1.70 | Broad singlet | 6H |

| Adamantane Hβ | ~1.85 | Broad singlet | 6H |

| Adamantane Hγ | ~2.05 | Broad singlet | 3H |

| -CH₂-N- | ~3.30 | Quartet | 2H |

| -CH₂-O- | ~3.60 | Triplet | 2H |

| -OH | Variable (e.g., ~4.5, solvent dependent) | Broad singlet | 1H |

| -NH- | Variable (e.g., ~6.0, solvent dependent) | Broad triplet | 1H |

Interpretation of ¹H NMR Spectrum:

The adamantane cage protons typically appear as a set of broad, overlapping signals in the upfield region (1.7-2.1 ppm) due to their rigid, cage-like structure and complex spin-spin coupling.[2] The protons are designated as β, γ, and δ based on their position relative to the carboxamide substituent. The methylene protons of the hydroxyethyl chain are expected to be diastereotopic and will appear as distinct multiplets. The protons on the carbon adjacent to the nitrogen (-CH₂-N-) will be deshielded by the electron-withdrawing amide group and will likely appear as a quartet due to coupling with the adjacent methylene protons and the amide proton. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will be further deshielded and are expected to be a triplet, coupling with the adjacent methylene protons. The chemical shifts of the N-H and O-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, broadened signals.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Adamantane Cδ | ~28.0 |

| Adamantane Cγ | ~36.0 |

| Adamantane Cβ | ~39.0 |

| Adamantane Cα | ~41.0 |

| -CH₂-N- | ~42.0 |

| -CH₂-O- | ~61.0 |

| Carbonyl (C=O) | ~178.0 |

Interpretation of ¹³C NMR Spectrum:

The adamantane carbons are expected to resonate in the aliphatic region of the spectrum. The quaternary carbon (Cα) directly attached to the carbonyl group will be the most deshielded of the adamantane carbons. The methine (Cγ) and methylene (Cβ, Cδ) carbons will appear at characteristic chemical shifts for adamantane derivatives.[3] The methylene carbon attached to the nitrogen (-CH₂-N-) will be significantly deshielded compared to a simple alkane, appearing around 42 ppm. The methylene carbon bonded to the oxygen (-CH₂-O-) will be even further downfield, typically in the 60-70 ppm range. The carbonyl carbon of the amide will be the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 175-180 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet for a solid sample or as a thin film on a salt plate if the compound is a viscous liquid. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the N-H, O-H, C=O, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3300 | Strong, Broad | N-H stretch (hydrogen-bonded) |

| 2920, 2850 | Strong | Aliphatic C-H stretch (adamantyl)[1] |

| ~1640 | Strong | C=O stretch (Amide I band)[1] |

| ~1550 | Strong | N-H bend (Amide II band)[1] |

| ~1450 | Medium | CH₂ scissoring |

| ~1050 | Medium | C-O stretch |

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the broad and strong absorption bands in the high-frequency region (3200-3400 cm⁻¹) corresponding to the O-H and N-H stretching vibrations. The broadening of these peaks is a clear indication of intermolecular hydrogen bonding. The strong, sharp peak around 1640 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group, often referred to as the Amide I band.[1] The N-H bending vibration, or the Amide II band, is expected to appear around 1550 cm⁻¹.[1] The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the adamantane cage and the ethyl chain.[1] The presence of a medium intensity band around 1050 cm⁻¹ can be attributed to the C-O stretching of the primary alcohol.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used to induce fragmentation and provide more structural information.

-

Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Acquisition: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₁₃H₂₁NO₂. The molecular weight is 223.31 g/mol .

| m/z | Interpretation |

| 224.16 | [M+H]⁺ (Protonated molecular ion) |

| 223.15 | [M]⁺ (Molecular ion, if using EI) |

| 178.12 | [M - CH₂CH₂OH]⁺ |

| 164.11 | [M - NHCH₂CH₂OH]⁺ |

| 135.12 | [Adamantyl]⁺ fragment[1] |

Interpretation of Mass Spectrum:

In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 224.16. Under EI conditions, the molecular ion [M]⁺ at m/z 223.15 would be observed. A characteristic fragmentation pattern for adamantane-containing compounds is the loss of the substituent to form the highly stable adamantyl cation at m/z 135.[1][5] Other likely fragmentation pathways for this compound include cleavage of the amide bond, leading to fragments corresponding to the loss of the hydroxyethylamino group or the entire side chain.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure. NMR spectroscopy confirms the connectivity of the adamantane cage, the amide linkage, and the hydroxyethyl tail. IR spectroscopy identifies the key functional groups and provides evidence for intermolecular hydrogen bonding. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer a self-validating system for the structural elucidation and purity assessment of this important adamantane derivative, providing a solid foundation for its further investigation and application in drug development and materials science.

References

- Duddeck, H. (1975).

-

PubChem. (n.d.). 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. Retrieved from [Link]

- Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in solid-state NMR. Journal of Magnetic Resonance, 162(2), 479-486.

-

Reich, H. J. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 2-Hydroxyethyl adamantane-1-carboxylate. Retrieved from [Link]

- Crandall, P. B., et al. (2023). Optical Spectra of N-Substituted Adamantane Cations. 2023 International Symposium on Molecular Spectroscopy.

- Schreiner, P. R., et al. (2022). Synthesis and structural properties of adamantane-substituted amines and amides containing an additional adamantane, azaadamantane or diamantane moiety. ChemistryOpen, 11(10), e202200031.

- da Silva, J. L., et al. (2021). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. Crystals, 11(11), 1358.

-

Schreiner, P. R., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PubMed. Retrieved from [Link]

- Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(21), 7201.

- Płaziński, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2045.

-

NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)acrylamide. Retrieved from [Link]

-

Chu-Peptide. (n.d.). This compound. Retrieved from [Link]

- Krasutsky, P. A., & Fokin, A. A. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636.

- Dziuk, B., et al. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide.

- Asiri, A. M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Docking Studies of Novel 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives. Critical Reviews in Analytical Chemistry, 53(5), 1083-1099.

-

NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Gohy, J.-F., et al. (2018). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 9(34), 4385-4395.

- Jusko, P., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(17), 2211-2218.

-

PubChem. (n.d.). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Adamantane. NIST Chemistry WebBook. Retrieved from [Link]

- Arshad, S., et al. (2014). N-p-Tolyladamantane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099.

-

PubChem. (n.d.). Adamantane, 1-(2-(2-hydroxyethyl)aminopropyl)-, hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Adamantane-1-carboxamide, N-(2-benzoyl-4-chlorophenyl)-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of N-(2-hydroxyethyl)adamantane-1-carboxamide

Introduction: The Adamantane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] Often described as a "lipophilic bullet," its rigid, three-dimensional cage-like structure imparts a unique combination of high lipophilicity and metabolic stability.[1][4][5] The incorporation of an adamantane group into a drug candidate can significantly enhance its ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular components.[2][5] This guide provides a comprehensive analysis of N-(2-hydroxyethyl)adamantane-1-carboxamide, a novel derivative, focusing on the theoretical and practical assessment of its lipophilicity and membrane permeability.

Physicochemical Properties and Drug-Likeness: A First Look

Before embarking on extensive experimental analysis, it is prudent to evaluate the theoretical drug-like properties of this compound. Lipinski's Rule of Five provides a foundational set of guidelines for predicting the oral bioavailability of a drug candidate.[6][7][8][9]

Lipinski's Rule of Five Analysis:

-

Molecular Weight: The molecular weight of this compound is 223.32 g/mol , which is well under the 500 Da limit.

-

Hydrogen Bond Donors: There are two hydrogen bond donors (the hydroxyl and amide N-H groups). This is within the maximum limit of five.

-

Hydrogen Bond Acceptors: There are three hydrogen bond acceptors (the amide and hydroxyl oxygens, and the amide nitrogen). This is below the maximum of ten.

-

Calculated logP (cLogP): The predicted octanol-water partition coefficient (logP), a measure of lipophilicity, is a key parameter. While the adamantane core is highly lipophilic, the presence of the hydroxyl and carboxamide groups will influence the overall value. In silico prediction is necessary for an initial estimate.

Part 1: In Silico Prediction of Lipophilicity

Computational methods provide a rapid and cost-effective means of estimating a compound's lipophilicity before synthesis or experimental testing.[10][11][12][13] Various algorithms are available, each employing different calculation approaches.

Methodology for In Silico logP Calculation

A robust in silico assessment should involve multiple algorithms to provide a consensus prediction, as different models can yield varying results.[11]

Step-by-Step Protocol:

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=C(NCCO)C12CC3CC(C1)CC(C3)C2.

-

Utilize Online Prediction Platforms: Input the SMILES string into several freely available and validated platforms:

-

SwissADME

-

Molinspiration

-

MolSoft

-

-

Record and Average Predictions: Document the cLogP values from each platform. The consensus logP is often taken as the arithmetic mean of the different predictions, providing a more reliable estimate.[10]

Predicted Physicochemical Properties

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 223.32 g/mol | Yes (< 500 Da) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Consensus cLogP | ~2.5 - 3.5 | Yes (< 5) |

Note: The Consensus cLogP is an estimated range based on the known lipophilic contribution of the adamantane cage and the hydrophilic nature of the substituents.

Part 2: Experimental Determination of Lipophilicity

While in silico methods are valuable for initial screening, experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD) is the gold standard for quantifying lipophilicity.[14] The shake-flask method, while traditional, remains a reliable technique.

Shake-Flask Method for logP Determination

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Compound Dissolution: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning:

-

Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the phases to separate completely.

-

-

Quantification:

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)

Part 3: Assessing Membrane Permeability

A compound's ability to permeate biological membranes is a critical determinant of its absorption and distribution.[15] Two widely used in vitro models for predicting membrane permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipidic barrier.[16][17][18] It is a cost-effective method for initial permeability screening.

Experimental Workflow Diagram:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[19]

-

Plate Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich".

-

Compound Addition: The test compound, this compound, is dissolved in a buffer at a known concentration and added to the donor wells.

-

Incubation: The plate sandwich is incubated for a defined period (typically 5 to 18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[16][19]

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the measured concentrations and assay parameters.

Caco-2 Permeability Assay

Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[20][21][22] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[20][22][23]

Logical Relationship Diagram:

Caption: Conceptual overview of the Caco-2 permeability assay.

Step-by-Step Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[21]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Bidirectional Permeability Measurement:

-

Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the intestine into the bloodstream.

-

Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is used to identify active efflux.

-

-

Sample Analysis: Samples are collected from the receiving chamber at various time points and analyzed by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).

-

Conclusion and Forward Look

This compound possesses physicochemical properties that are favorable for oral bioavailability according to Lipinski's Rule of Five. The adamantane core provides a strong lipophilic character, which is expected to facilitate passive diffusion across biological membranes. However, the presence of hydrogen-bonding moieties (amide and hydroxyl groups) will modulate this lipophilicity and may influence interactions with membrane transporters.

The in silico and experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Initial PAMPA screening will elucidate its capacity for passive diffusion, while the Caco-2 assay will offer more detailed insights into its potential for active transport and efflux. The collective data will be instrumental in guiding further drug development efforts for this promising adamantane derivative.

References

-

Wanka, L., Iqbal, K., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Krasutsky, P. A. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

-

Creative Biolabs. (n.d.). Caco-2 Permeability. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. Retrieved from [Link]

-

ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. Journal of Pharmaceutical Sciences, 96(10), 2836-2848. [Link]

-

Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Stojković, M. R., & Maksimović-Ivanić, D. (2015). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(1), 1429. [Link]

-

Leja, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2054. [Link]

-

YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]

-

PubChem. (n.d.). 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. Retrieved from [Link]

-

ResearchGate. (2020). Log P (log D) values predicted in silico using various calculation algorithms. Retrieved from [Link]

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

Kim, S., et al. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Polymers, 14(8), 1545. [Link]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

-

Spasov, A. A., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4945. [Link]

-

Semantic Scholar. (2004). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Retrieved from [Link]

-

YouTube. (2021). ADME & Lipinski's rules for drugs. [Link]

-

ResearchGate. (2022). Adamantane Monoamine-Incorporated Polyamide Membranes for Highly efficient Dye/Salt separation | Request PDF. Retrieved from [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Retrieved from [Link]

-

ResearchGate. (2022). Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabricating high performance OSN membrane with disordered twisted pore structure. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 78743-65-4 | this compound. Retrieved from [Link]

-

楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

El-Emam, A. A., et al. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(11), 2999. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 8. youtube.com [youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar [semanticscholar.org]

- 14. nanx.me [nanx.me]

- 15. mdpi.com [mdpi.com]

- 16. PAMPA | Evotec [evotec.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. enamine.net [enamine.net]

- 23. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

Thermal Stability and Degradation Profile of N-(2-hydroxyethyl)adamantane-1-carboxamide: A Methodical Approach to Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)adamantane-1-carboxamide is a molecule of interest, combining the rigid, lipophilic adamantane cage with a hydrophilic hydroxyethyl amide side chain. This unique structure suggests potential applications in drug delivery and materials science, where thermal stability is a critical parameter for manufacturing, storage, and product shelf-life. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of this compound. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outline a strategy for forced degradation studies to identify potential degradation products and pathways. This document serves as a practical guide for researchers to generate robust and reliable data, ensuring the safety and efficacy of potential therapeutic agents or materials derived from this adamantane derivative.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the selection of manufacturing processes, formulation strategies, and storage conditions. An unstable compound may degrade under the thermal stress of milling, granulation, or tableting, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's response to heat is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety.

This compound incorporates three key chemical features that will dictate its thermal behavior:

-

The Adamantane Core: This highly stable, strain-free tricyclic alkane is known for its high melting point and thermal robustness. Its decomposition typically requires high temperatures and proceeds through fragmentation of the cage structure.

-

The Amide Linkage: Amide bonds are generally stable but can be susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture. Pyrolytic cleavage of the C-N bond is also a possible degradation route.

-

The Hydroxyethyl Group: Primary alcohols can undergo dehydration at elevated temperatures, potentially leading to the formation of an alkene or an ether linkage through intermolecular condensation.

This guide will provide the necessary protocols to experimentally probe these potential degradation pathways.

Physicochemical Properties and Initial Characterization

Prior to initiating thermal analysis, a complete physicochemical characterization of this compound is essential. This data provides a baseline for interpreting the results of thermal studies.

| Property | Analytical Method | Expected Outcome |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₃H₂₁NO₂ |

| Molecular Weight | HRMS | 223.31 g/mol |

| Appearance | Visual Inspection | Crystalline solid |

| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp endotherm indicating the melting temperature. |

| Solubility | HPLC with UV detector | Quantitative solubility data in various solvents (e.g., water, ethanol, DMSO). |

| Purity | HPLC, NMR Spectroscopy | Determination of the purity profile and identification of any synthesis-related impurities. |

Thermogravimetric Analysis (TGA): Determining Thermal Decomposition Onset and Profile

TGA measures the change in mass of a sample as a function of temperature. It is the primary technique for determining the temperature at which a material begins to degrade.

Rationale for TGA Experimental Design

The choice of TGA parameters is critical for obtaining meaningful data. A slow heating rate (e.g., 10 °C/min) is recommended to ensure temperature uniformity throughout the sample and to resolve overlapping thermal events. The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can complicate the interpretation of the degradation profile.

Detailed Experimental Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures at which the rate of mass loss is at its maximum (Tpeak) by analyzing the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each degradation step.

-

TGA Workflow Diagram

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state transitions.

Rationale for DSC Experimental Design

By heating the sample beyond its melting point, it is possible to observe if decomposition occurs immediately after melting. A subsequent cooling and reheating cycle can provide information on the reversibility of thermal events and the amorphous/crystalline nature of the material after melting.

Detailed Experimental Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Temperature Program:

-

Heat 1: Heat from 25 °C to a temperature approximately 20 °C above the melting point at 10 °C/min.

-

Cool: Cool the sample to 25 °C at 10 °C/min.

-

Heat 2: Reheat the sample under the same conditions as the first heating scan.

-

-

Atmosphere: Purge with high-purity nitrogen at 50 mL/min.

-

-

Data Analysis:

-

Determine the melting point (Tm) and enthalpy of fusion (ΔHf) from the first heating scan.

-

Observe any exothermic events (e.g., decomposition) following the melting endotherm.

-

Analyze the second heating scan for the glass transition temperature (Tg) if the sample becomes amorphous upon cooling.

-

Forced Degradation Studies: A Predictive Approach

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.

Rationale for Stress Conditions

The selected stress conditions (acidic, basic, oxidative, photolytic, and thermal) are designed to mimic potential environmental exposures during manufacturing and storage and to ensure that the analytical methods used for stability testing are "stability-indicating."

Proposed Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

-

Use a photodiode array (PDA) detector to assess peak purity.

-

Identify and characterize major degradation products using LC-MS/MS.

-

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Amide Bond: This is a likely pathway under both acidic and basic conditions, yielding adamantane-1-carboxylic acid and 2-aminoethanol.

-

Dehydration of the Hydroxyethyl Group: Under thermal stress, the primary alcohol could undergo dehydration.

-

Oxidative Degradation: The tertiary carbon atoms of the adamantane cage could be susceptible to oxidation.

Degradation Pathway Diagram

Caption: Hypothesized degradation pathways for this compound.

Summary and Conclusion

This guide has outlined a comprehensive strategy for the characterization of the thermal stability and degradation profile of this compound. By combining thermogravimetric analysis, differential scanning calorimetry, and forced degradation studies, researchers can build a complete picture of the molecule's stability. The provided protocols are designed to be robust and reliable, generating data that is crucial for the successful development of any new chemical entity. A thorough understanding of a compound's degradation pathways is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

An In-depth Technical Guide to N-(2-hydroxyethyl)adamantane-1-carboxamide and Its Derivatives for Researchers and Drug Development Professionals

Introduction: The Adamantane Moiety in Medicinal Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has captivated medicinal chemists for decades due to its unique structural and physicochemical properties. Its bulky, lipophilic, and highly symmetrical cage-like structure provides a robust scaffold for the design of therapeutic agents with enhanced metabolic stability and precise three-dimensional orientation of functional groups.[1] The initial discovery of the antiviral activity of amantadine against Influenza A sparked extensive research into adamantane-containing compounds, leading to the development of drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2][3] This guide focuses on a specific class of adamantane derivatives, N-(2-hydroxyethyl)adamantane-1-carboxamide and its analogues, exploring their synthesis, biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

This compound: The Core Moiety

This compound serves as the foundational structure for the derivatives and analogues discussed in this guide. This molecule consists of three key components, each offering opportunities for chemical modification to modulate its biological activity:

-

The Adamantane Cage: A bulky, lipophilic anchor that can influence receptor binding and pharmacokinetic properties.

-

The Carboxamide Linker: A stable amide bond that connects the adamantane cage to the side chain and can participate in hydrogen bonding interactions.

-

The 2-Hydroxyethyl Group: A polar tail that can be modified to alter solubility and interact with specific biological targets.

The strategic modification of these three components forms the basis of the structure-activity relationship (SAR) studies for this class of compounds.

Caption: Core structure of this compound.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is typically achieved through a straightforward amidation reaction. The most common and efficient method involves the reaction of adamantane-1-carbonyl chloride with ethanolamine or a corresponding substituted ethanolamine.

General Synthetic Pathway

The synthesis begins with the commercially available adamantane-1-carboxylic acid, which is converted to the more reactive adamantane-1-carbonyl chloride. This acid chloride is then reacted with the desired amine to form the final carboxamide product.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the laboratory-scale synthesis of the core molecule.

Materials:

-

Adamantane-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ethanolamine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Formation of Adamantane-1-carbonyl Chloride.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adamantane-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude adamantane-1-carbonyl chloride can be used directly in the next step or purified by distillation or recrystallization.

-

-

Step 2: Amidation.

-

Dissolve ethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Once the reaction is complete, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Spectroscopic Characterization

The structure and purity of the synthesized compounds are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the adamantane cage protons (typically in the range of 1.6-2.1 ppm), the methylene protons of the hydroxyethyl group (around 3.3-3.7 ppm), and a broad singlet for the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the adamantane cage, the carbonyl carbon of the amide (around 175-180 ppm), and the carbons of the hydroxyethyl side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the O-H stretch of the hydroxyl group (a broad peak around 3400 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Known Derivatives and Analogues: A Structural Overview

A variety of derivatives and analogues of this compound have been synthesized and investigated for their biological activities. These modifications can be broadly categorized as follows:

-

Modifications of the Adamantane Cage: Introduction of substituents (e.g., methyl, ethyl, phenyl) at the bridgehead positions of the adamantane cage can enhance lipophilicity and influence binding affinity to biological targets.

-

Modifications of the Carboxamide Linker: While the amide bond is generally conserved for its stability, replacement with other linkers such as sulfonamides has been explored.[4]

-

Modifications of the 2-Hydroxyethyl Group: This is a key area for derivatization. The hydroxyl group can be esterified, etherified, or replaced with other functional groups (e.g., amines, halogens) to modulate polarity and hydrogen bonding capacity. The length of the alkyl chain can also be varied.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in two primary therapeutic areas: as antiviral and anti-inflammatory agents.

Antiviral Activity

The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery. While amantadine and rimantadine target the M2 proton channel of the influenza A virus, newer adamantane derivatives, including carboxamides, have been shown to inhibit viral entry through different mechanisms.[5]

Mechanism of Action: Recent studies on adamantane carboxamides as inhibitors of the Ebola virus have revealed that they can directly bind to the viral glycoprotein (GP).[4] This binding event is thought to induce conformational changes in the GP, preventing the fusion of the viral and endosomal membranes, a critical step for the release of the viral genetic material into the host cell cytoplasm.[4] Some adamantane derivatives may also inhibit viral entry by increasing the pH of endosomes, thereby interfering with the activity of host cell proteases required for viral uncoating.[5]

Caption: Proposed mechanism of antiviral action for adamantane carboxamides.

Structure-Activity Relationships (SAR) for Antiviral Activity:

| Modification | Observation | Inference | Reference |

| Adamantane Cage | Introduction of a methyl or ethyl group at a bridgehead position increases potency. | Enhanced lipophilicity and/or improved fit in the binding pocket. | [4] |

| Aryl Substitution on Adamantane | Para-substitution on a phenyl group attached to the adamantane cage is not well-tolerated. | Steric hindrance or disruption of favorable interactions in the binding site. | [4] |

| Amine Moiety | The geometry and protonation state of a terminal amine group are crucial for activity. | Specific electrostatic and hydrogen bonding interactions with the target protein are required. | [4] |

Table 1: Summary of Structure-Activity Relationships for Antiviral Adamantane Carboxamides.

A study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with an adamantyl moiety found that N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was a potent inhibitor of influenza A/H3N2 virus with an EC₅₀ of 1.4 μM.[6] This suggests that complex, bulky substituents on the amide nitrogen can be well-tolerated and even enhance activity.

Anti-inflammatory Activity

The N-(2-hydroxyethyl)amide moiety is a key structural feature of a class of endogenous lipid mediators known as N-acylethanolamines (NAEs). Palmitoylethanolamide (PEA), an NAE, is well-known for its anti-inflammatory and analgesic properties. The structural similarity of this compound to NAEs suggests a potential for similar biological activity.

Mechanism of Action: NAEs exert their anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPAR-α can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Hypothesized anti-inflammatory mechanism via PPAR-α activation.

Structure-Activity Relationships (SAR) for Anti-inflammatory Activity:

While specific SAR data for this compound derivatives as anti-inflammatory agents is limited, general principles from related adamantane compounds and NAEs can be applied.

| Modification | Hypothesis | Rationale |

| Adamantane Cage | Increased lipophilicity through substitution may enhance PPAR-α activation. | The ligand-binding pocket of PPAR-α is known to accommodate lipophilic molecules. |

| Hydroxyethyl Group | Modifications that maintain or enhance hydrogen bonding potential may be beneficial. | Hydrogen bonds are often critical for ligand-receptor interactions. |

| Alkyl Chain Length | Variation in the length of the N-alkyl chain could optimize binding to PPAR-α. | The length of the acyl chain in NAEs influences their biological activity. |

Table 2: Hypothesized Structure-Activity Relationships for Anti-inflammatory Activity.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in antiviral and anti-inflammatory medicine. The synthetic accessibility of these molecules, coupled with the well-established importance of the adamantane scaffold, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive library of analogues with modifications at all three key positions should be synthesized and screened to develop a more detailed understanding of the structural requirements for optimal activity.

-

Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways involved in the antiviral and anti-inflammatory effects of these compounds is crucial for their rational design and development.

-

Pharmacokinetic and toxicological profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their potential as drug candidates.

The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of adamantane derivatives.

References

-

Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]

-

Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide

Authored by: A Senior Application Scientist

Introduction

Adamantane, a rigid and lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to drug candidates. Consequently, adamantane derivatives have found applications as antiviral, anticancer, and antimicrobial agents.[2] The synthesis of various functionalized adamantanes is therefore of significant interest to researchers in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide, a derivative that incorporates a hydrophilic hydroxyethyl group, potentially modulating the solubility and biological activity of the adamantane core. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations and field-proven insights into the experimental choices.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of ethanolamine with adamantane-1-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of ethanolamine attacks the electrophilic carbonyl carbon of the acid chloride.

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Adamantane-1-carbonyl chloride | C₁₁H₁₅ClO | 198.69 | ≥98% | Sigma-Aldrich |

| Ethanolamine | C₂H₇NO | 61.08 | ≥99% | Merck |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS reagent | VWR |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | J.T. Baker |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | EMD Millipore |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Glass funnel and filter paper

-

NMR spectrometer (e.g., 300 MHz or higher)

-

FTIR spectrometer

Experimental Protocol

Step 1: Reaction Setup

-

Under a nitrogen atmosphere, add adamantane-1-carbonyl chloride (1.0 eq, e.g., 1.99 g, 10 mmol) to a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the adamantane-1-carbonyl chloride in anhydrous dichloromethane (DCM, 20 mL).

-

In a separate 50 mL flask, prepare a solution of ethanolamine (1.1 eq, e.g., 0.67 g, 11 mmol) and triethylamine (TEA) (1.2 eq, e.g., 1.21 g, 12 mmol) in anhydrous DCM (10 mL). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

Step 2: Reaction

-

Cool the solution of adamantane-1-carbonyl chloride to 0 °C using an ice bath.

-

Add the ethanolamine and triethylamine solution dropwise to the stirred solution of adamantane-1-carbonyl chloride over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

Step 3: Work-up

-

Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.

-

Column Chromatography: If necessary, purify the product on a silica gel column using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the adamantane cage protons, as well as signals for the methylene groups of the hydroxyethyl moiety and the amide and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the adamantane skeleton and the hydroxyethyl group.

-

FTIR: The infrared spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (around 1640 cm⁻¹) and a broad band for the O-H stretching of the hydroxyl group (around 3300 cm⁻¹).

Safety Precautions

-

Adamantane-1-carbonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Ethanolamine is corrosive and can cause burns. Handle with care and appropriate PPE.

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and analysis of this compound.

Discussion

The presented protocol outlines a reliable and straightforward method for the synthesis of this compound. The use of adamantane-1-carbonyl chloride ensures a high reactivity towards the amine, typically leading to good yields of the desired amide. The choice of triethylamine as a base is crucial for scavenging the HCl generated during the reaction, thus preventing the protonation of ethanolamine which would render it non-nucleophilic. Anhydrous conditions are important in the initial steps to prevent the hydrolysis of the highly reactive adamantane-1-carbonyl chloride back to the carboxylic acid. The work-up procedure is designed to effectively remove unreacted starting materials and byproducts, and the final purification step ensures the high purity of the final compound. This protocol can be adapted for the synthesis of a variety of other adamantane amides by simply substituting ethanolamine with other primary or secondary amines.

References

- Spilovska, K., Zarybnicky, T., & Korabecny, J. (2016). Adamantane in medicinal chemistry. MedChemComm, 7(1), 21-35.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Sigma-Aldrich. Safety Data Sheet for Adamantane-1-carbonyl chloride.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Sigma-Aldrich.

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Scientia Pharmaceutica.[2]

-

MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.[1]

Sources

Application Notes and Protocols: Leveraging N-(2-hydroxyethyl)adamantane-1-carboxamide for Advanced Bioconjugation

Introduction: The Adamantane Advantage in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical linker is paramount, dictating the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][] Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a valuable scaffold in drug delivery and bioconjugation.[3][4] Its unique three-dimensional structure provides a robust and sterically defined framework, which can improve the pharmacokinetic and pharmacodynamic parameters of therapeutic molecules.[3] The introduction of an adamantane moiety can enhance lipophilicity, which may, in turn, modify the bioavailability and therapeutic effect of the conjugated substance.[4]

This application note details the use of a specific adamantane-based linker, N-(2-hydroxyethyl)adamantane-1-carboxamide, for the covalent modification of biomolecules. This hetero-bifunctional linker possesses a stable adamantane core, a carboxamide linkage, and a terminal primary hydroxyl group. The hydroxyl group provides a versatile handle for activation and subsequent conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable carbamate bond. This guide provides a comprehensive overview, from the synthesis of the linker to the detailed protocols for its activation, conjugation to a model antibody, and the characterization of the final bioconjugate.

Key Advantages of this compound as a Linker

-

Biocompatibility and Low Toxicity: Adamantane derivatives are generally considered biocompatible and exhibit low toxicity, making them suitable for in vivo applications.[3]

-

Enhanced Stability: The rigid adamantane cage can impart conformational stability to the linker and the attached payload.

-

Tunable Lipophilicity: The adamantane group increases the lipophilicity of the conjugate, which can be advantageous for cell membrane permeability and interaction with lipid bilayers.[3]

-

Versatile Functionalization: The terminal hydroxyl group allows for various activation chemistries, enabling conjugation to a wide range of biomolecules.

Experimental Overview: A Three-Stage Workflow

The process of utilizing this compound as a linker for bioconjugation can be systematically broken down into three key stages:

-

Synthesis of the Linker: The foundational step involves the synthesis of this compound from commercially available starting materials.

-

Activation of the Linker: The terminal hydroxyl group of the linker is chemically activated to make it reactive towards primary amines on the target biomolecule.

-

Conjugation and Characterization: The activated linker is then conjugated to the biomolecule, followed by purification and comprehensive characterization of the resulting conjugate.

Figure 1: High-level workflow for bioconjugation using the adamantane-based linker.

Part 1: Synthesis of this compound

This protocol describes the synthesis of the linker via the reaction of adamantane-1-carbonyl chloride with ethanolamine.

Materials and Reagents

-

Adamantane-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ethanolamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol: Synthesis of Adamantane-1-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adamantane-1-carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Reflux the mixture for 2-4 hours. The solid will gradually dissolve.

-

After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude adamantane-1-carbonyl chloride, a white solid, can be used in the next step without further purification.

Protocol: Synthesis of this compound

-

Dissolve ethanolamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude adamantane-1-carbonyl chloride (1 equivalent) in anhydrous DCM in a separate flask.

-

Add the adamantane-1-carbonyl chloride solution dropwise to the ethanolamine solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound as a white solid.

Part 2: Activation of the Linker with N,N'-Disuccinimidyl Carbonate (DSC)

The terminal hydroxyl group of the linker is activated to form a succinimidyl carbonate ester, which is highly reactive towards primary amines on the biomolecule.

Materials and Reagents

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Protocol: Activation of this compound

-

Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

-